(5-Benzyl-2-oxo-piperazin-1-YL)-acetic acid
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Overview
Description
(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid: is a chiral compound with a piperazine ring substituted with a benzyl group and an oxo group at the 5-position, and an acetic acid moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine and ethyl acetoacetate.
Stepwise Synthesis: The process involves multiple steps, including the formation of the piperazine ring, introduction of the benzyl group, and oxidation to introduce the oxo group.
Reaction Conditions: Common reagents used include strong bases like sodium hydride (NaH) for deprotonation steps, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
Industrial Production Methods:
Batch Processes: Industrial synthesis often employs batch processes where each step is carried out sequentially in large reactors.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps.
Purification: The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane (DCM).
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Benzyl alcohol.
Substitution Products: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity.
Receptor Binding: Potential to bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
®-5-Benzyl-2-oxo-piperazin-1-yl-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
®-5-Benzyl-2-oxo-piperazin-1-yl-butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness:
Chirality: The ®-configuration provides specific stereochemical properties that can influence biological activity.
Functional Groups: The combination of benzyl, oxo, and acetic acid groups offers unique reactivity and potential for diverse applications.
(®-5-Benzyl-2-oxo-piperazin-1-yl)-acetic acid , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(5-benzyl-2-oxopiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12-7-14-11(8-15(12)9-13(17)18)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,17,18) |
InChI Key |
LZVSIOIYDLGHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(=O)N1CC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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